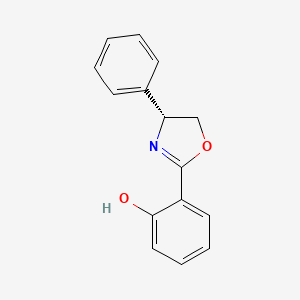

(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

Descripción general

Descripción

®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol is a chiral compound that features both an oxazoline ring and a phenol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol typically involves the cyclization of an appropriate precursor. One common method is the reaction of a phenolic compound with an amino alcohol in the presence of a dehydrating agent. The reaction conditions often include:

Solvent: Toluene or dichloromethane

Catalyst: Lewis acids such as zinc chloride or boron trifluoride

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone.

Reduction: The oxazoline ring can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Halogenated phenol derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Potential

Research indicates that (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol may serve as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This suggests its potential use in pain management and neuroprotection.

Case Study: FAAH Inhibition

A study explored the binding affinities of this compound to FAAH through molecular docking simulations. The results indicated that modifications to the oxazole ring could enhance binding efficacy, highlighting the importance of structural variations in therapeutic applications.

Chiral Ligand in Asymmetric Synthesis

The compound can act as a chiral ligand or catalyst in asymmetric synthesis processes. Its ability to coordinate with metal centers allows it to facilitate enantioselective reactions effectively.

Synthesis Methodology

- Reagents: A phenolic compound is reacted with an amino alcohol in the presence of dehydrating agents.

- Conditions: Commonly performed under reflux conditions using solvents like toluene or dichloromethane with Lewis acid catalysts such as zinc chloride.

Polymer Development

In material science, this compound can be utilized in the development of new polymers or as a stabilizer in various industrial processes. Its unique chemical properties lend themselves to enhancing material performance and stability.

Mecanismo De Acción

The mechanism of action of ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol would depend on its specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of chiral information. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)ethanol

- ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)aniline

- ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzoic acid

Uniqueness

The presence of both an oxazoline ring and a phenol group in ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol makes it unique compared to other similar compounds. This dual functionality can provide distinct reactivity and potential for diverse applications.

Actividad Biológica

(R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol, with the CAS number 150699-08-4, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a unique structure combining an oxazoline ring and a phenolic group. This structural uniqueness suggests potential applications in various fields, including drug development and material sciences.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions between phenolic compounds and amino alcohols under dehydrating conditions. Common solvents include toluene or dichloromethane, often catalyzed by Lewis acids like zinc chloride or boron trifluoride at reflux temperatures .

Table 1: Synthetic Routes for this compound

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenolic compound + Amino alcohol | Toluene, Lewis acid, reflux | 40-60% |

| 2 | Cyclization | Dehydrating agent | Optimized for purity |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It may function as a ligand in enzyme systems or modulate receptor activities through its phenolic hydroxyl group. The oxazoline moiety may enhance its binding affinity to various targets due to its chirality and structural properties .

Antiviral Properties

Recent studies have indicated that phenolic compounds, including derivatives like this compound, exhibit antiviral properties. Molecular docking studies have shown potential interactions with viral proteins involved in the SARS-CoV-2 lifecycle. These findings suggest that such compounds could serve as lead candidates for developing antiviral therapies .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. This compound may exhibit similar activities due to the presence of the phenolic hydroxyl group. This property is crucial for mitigating oxidative stress-related diseases and could be beneficial in developing nutraceuticals .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of oxazoline derivatives. For instance, studies on related compounds have shown significant inhibition of COX enzymes, suggesting that this compound might also possess anti-inflammatory properties .

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| Oxazolone A | COX Inhibition | 0.024 |

| Oxazolone B | Antioxidant Activity | Not specified |

| (R)-Compound | Potential Antiviral | Not specified |

Case Studies and Research Findings

- Antiviral Studies : A study conducted on novel phenolic compounds demonstrated their potential binding affinity to viral proteins through molecular docking simulations. The results indicated stability and favorable interactions with SARS-CoV-2 proteins .

- Anti-inflammatory Research : In a comparative study involving various oxazoline derivatives, it was found that certain compounds exhibited better inhibition of COX enzymes than established drugs like celecoxib. This suggests that this compound could be explored further for its anti-inflammatory applications .

- Toxicity Assessment : Preliminary toxicity assessments indicated low acute toxicity for related oxazoline derivatives in animal models, supporting the safety profile necessary for further pharmacological exploration .

Propiedades

IUPAC Name |

2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKPOGDNFMTRFD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.